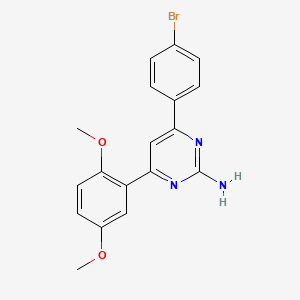
4,6-Bis(2,5-dimethoxyphenyl)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Bis(2,5-dimethoxyphenyl)pyrimidin-2-amine, also known as 2C-T-18, is a psychoactive compound belonging to the family of phenethylamines. It is a derivative of 4,6-diarylpyrimidin-2-amine, which has been shown to have anticancer properties .
Synthesis Analysis
The synthesis of this compound derivatives involves the design and creation of 25 4,6-diphenylpyrimidin-2-amine derivatives containing a guanidine moiety . The synthetic methods of some derivatives were known, but their biological activities were not reported .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrimidine ring flanked by two phenyl rings, each substituted with two methoxy groups . The structure-activity relationship calculations showed that hydrophobic substituents and a 1-naphthalenyl group at the R2 position increased the activity .科学的研究の応用
4,6-Bis(2,5-dimethoxyphenyl)pyrimidin-2-amine has been studied for its potential applications in scientific research. It has been used as a ligand for metal ions, which makes it useful for a variety of applications in chemical synthesis and chemical biology. This compound has been used in the synthesis of various organic compounds, such as amines, ethers, and alcohols. It has also been used in the synthesis of heterocyclic molecules, such as pyridines and quinolines. In addition, this compound has been used in the synthesis of polymers and in the study of protein-ligand interactions.
作用機序
Target of Action
The primary target of 4,6-Bis(2,5-dimethoxyphenyl)pyrimidin-2-amine is Aurora kinase A (AURKA) . AURKA is a protein that plays a crucial role in cell division by helping to separate the chromosomes .
Mode of Action
This compound interacts with AURKA by binding to it . This binding inhibits the activity of AURKA, leading to a reduction in the phosphorylation of AURKA at Thr283 . This interaction disrupts the normal function of AURKA, affecting the cell division process .
Biochemical Pathways
The inhibition of AURKA affects the cell cycle, specifically causing an accumulation in the G2/M phase . This disruption in the cell cycle can lead to downstream effects such as the induction of apoptosis, a form of programmed cell death .
Result of Action
The result of this compound’s action is the induction of apoptosis in cancer cells . This is evidenced by the triggering of cleavages of caspase-3, caspase-7, and poly (ADP-ribose) polymerase, which are markers of apoptosis .
実験室実験の利点と制限
The main advantage of using 4,6-Bis(2,5-dimethoxyphenyl)pyrimidin-2-amine in laboratory experiments is its versatility. This compound can be used as a ligand for metal ions, which makes it useful for a variety of applications in chemical synthesis and chemical biology. In addition, this compound is relatively easy to synthesize and is relatively inexpensive, which makes it a cost-effective option for laboratory experiments. The main limitation of using this compound in laboratory experiments is that its biochemical and physiological effects are largely unknown.
将来の方向性
There are a number of potential future directions for research on 4,6-Bis(2,5-dimethoxyphenyl)pyrimidin-2-amine. One potential future direction is to further study its biochemical and physiological effects. This could help to identify potential applications for this compound in the treatment of certain diseases. In addition, further research could be conducted on the synthesis of this compound and its use as a ligand for metal ions. This could lead to the development of new and improved methods for synthesizing this compound and new and improved applications for its use in chemical synthesis and chemical biology. Finally, further research could be conducted on the potential applications of this compound in the field of nanotechnology. This could lead to the development of new and improved nanomaterials and nanodevices.
合成法
The synthesis of 4,6-Bis(2,5-dimethoxyphenyl)pyrimidin-2-amine is relatively straightforward and involves a three-step process. The first step involves the reaction of 2,5-dimethoxybenzaldehyde with 2-amino-5-chloropyrimidine in the presence of sodium hydroxide and ethanol. This yields the intermediate product, 4,6-dichloro-2,5-dimethoxypyrimidin-2-amine. The second step involves the reaction of the intermediate product with sodium methoxide in methanol, which yields this compound. Finally, the third step involves the purification of the product through recrystallization.
生化学分析
Biochemical Properties
The role of 4,6-Bis(2,5-dimethoxyphenyl)pyrimidin-2-amine in biochemical reactions is not fully characterized . They interact with various enzymes and proteins, such as Aurora kinase A (AURKA), and these interactions can influence the biochemical reactions .
Cellular Effects
This compound has shown to influence cell function. For instance, it has been observed to inhibit AURKA activity and reduce phosphorylation of AURKA at Thr283 in HCT116 human colon cancer cells . This compound also influences cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it selectively inhibits AURKA activity, which reduces clonogenicity, arrests the cell cycle at the G2/M phase, and induces caspase-mediated apoptotic cell death in HCT116 human colon cancer cells .
特性
IUPAC Name |
4,6-bis(2,5-dimethoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-24-12-5-7-18(26-3)14(9-12)16-11-17(23-20(21)22-16)15-10-13(25-2)6-8-19(15)27-4/h5-11H,1-4H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCWTSQCJMNGCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CC(=NC(=N2)N)C3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














